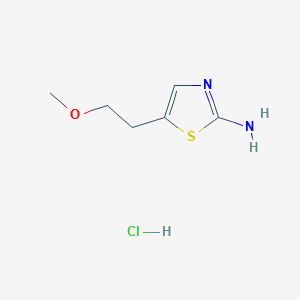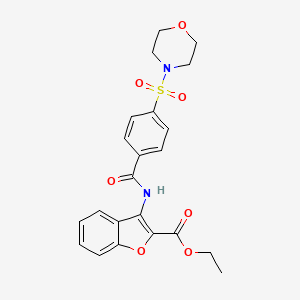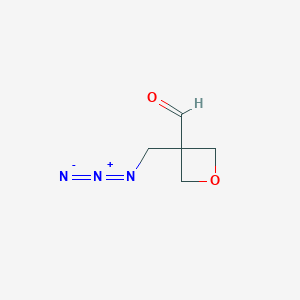![molecular formula C15H12ClF6N B2713557 [3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride CAS No. 2243507-47-1](/img/structure/B2713557.png)
[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride” is a complex organic molecule. It contains two phenyl rings, each substituted with a trifluoromethyl group, and these rings are connected by a methanamine group . The presence of the hydrochloride indicates that this is a salt form of the compound, which is common for many pharmaceuticals and other biologically active compounds .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the phenyl rings, the trifluoromethyl groups, and the methanamine group. The trifluoromethyl groups are electron-withdrawing, which would affect the electron density on the phenyl rings and could influence their reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and characterization of novel polyimides derived from a specific fluorinated aromatic diamine monomer show the creation of new fluorine-containing polyimides with good thermal stability and outstanding mechanical properties. These polyimides were found to be soluble in many polar organic solvents, highlighting their potential for use in various industrial applications due to their inherent viscosities, thermal stability, and mechanical strength (Yin et al., 2005).
Photoluminescent Properties
Research on zinc(II) 4′-phenyl-terpyridine compounds investigates the formation of complexes with photoluminescent properties in solid and solution states. These compounds, characterized by elemental analysis, NMR, IR, and fluorescence spectroscopies, offer insights into potential applications in lighting and display technologies due to their interesting photo-luminescent properties and thermal stability (Ma et al., 2013).
Radioligand Development
Development of a novel ligand for the NMDA receptor , through the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, represents a significant contribution to neuroscience research. This ligand, designed for NMDA receptor antagonism, could facilitate advanced studies on neurological pathways and disorders (Moe et al., 1998).
Fluorinated Monomer for Polyimides
Synthesis of a ‘3F’ fluorinated diamine monomer for fluorine-containing polyimides introduces a novel monomer that contributes to the development of materials with exceptional thermal stability and solvent resistance. This research underlines the importance of fluorinated compounds in enhancing the properties of polymeric materials for advanced engineering applications (Brink et al., 1994).
Optical and Dielectric Properties
The influence of fluorinated diamine on polyimide thin films offers a detailed examination of how specific groups affect the optical property and thermal stability of fluorinated polyimides. This work is pivotal for the development of materials with specific optical and dielectric properties for use in electronics and photonics (Jang et al., 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-6-4-9(5-7-11)13(22)10-2-1-3-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTJVSJBEGPYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-pyrrole](/img/structure/B2713474.png)
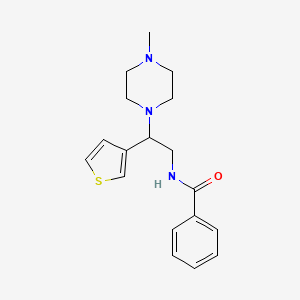
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2713478.png)
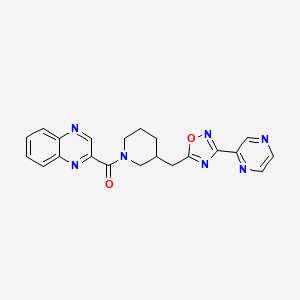
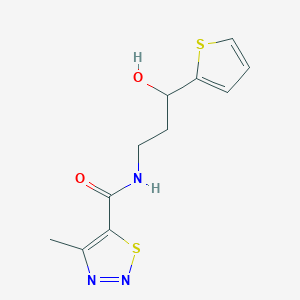
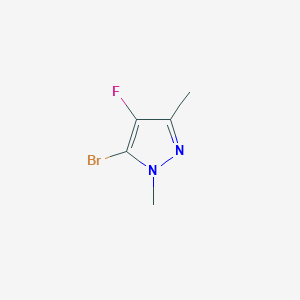
![N-methyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2713487.png)
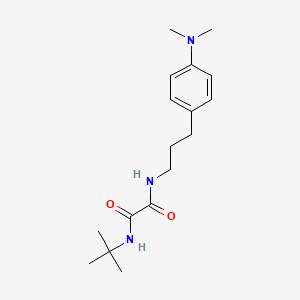
![3-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2713489.png)
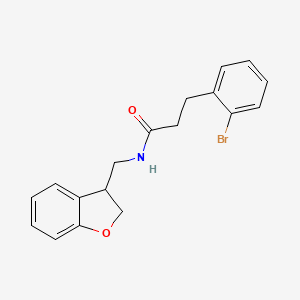
![(3S,4S)-1-[(tert-butoxy)carbonyl]-4-[(1E)-prop-1-en-1-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2713493.png)
